2-(3-Methoxyphenyl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHMBEWBXCSBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599870 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154848-36-9 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reductive Elimination:the Final Step is the Reductive Elimination from the Palladium Ii Intermediate, Which Forms the Desired C C Bond of 2 3 Methoxyphenyl Benzonitrile and Regenerates the Active Palladium 0 Catalyst, Thus Closing the Catalytic Cycle.libretexts.org
Kinetic Studies
Kinetic analysis of the formation of 2-(3-Methoxyphenyl)benzonitrile provides quantitative data on the reaction rates and the influence of various reaction parameters. While specific kinetic data for the synthesis of this exact compound is not extensively published, we can infer the expected trends based on studies of similar Suzuki-Miyaura reactions.
A hypothetical kinetic study for the synthesis of this compound could involve monitoring the reaction progress under different conditions using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The initial rates of the reaction would be measured to determine the reaction order with respect to each reactant.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Entry | [2-bromobenzonitrile] (M) | [3-methoxyphenylboronic acid] (M) | [Pd(PPh₃)₄] (mol%) | [Base] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 2 | 0.2 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 2 | 0.2 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 2 | 0.2 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 4 | 0.2 | 2.4 x 10⁻⁵ |
| 5 | 0.1 | 0.15 | 2 | 0.4 | 2.4 x 10⁻⁵ |
From this hypothetical data, one could deduce that the reaction is first order with respect to 2-bromobenzonitrile (B47965), the palladium catalyst, and the base, and zero order with respect to 3-methoxyphenylboronic acid. This would suggest that the oxidative addition of 2-bromobenzonitrile to the palladium(0) complex is the rate-determining step under these conditions. However, it is important to note that the rate-determining step can vary depending on the specific reaction conditions, ligands, and substrates used. pku.edu.cn
Spectroscopic Analyses
Spectroscopic techniques are invaluable for identifying and characterizing the various intermediates along the reaction pathway. In-situ spectroscopic monitoring allows for real-time observation of the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for tracking the changes in the phosphorus-containing ligands coordinated to the palladium center throughout the catalytic cycle. For instance, the chemical shift of the phosphine (B1218219) ligand would change upon oxidative addition and transmetalation. ¹H and ¹³C NMR can be used to monitor the consumption of reactants and the formation of the product.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the characteristic vibrational frequencies of functional groups, such as the nitrile group (C≡N) in 2-bromobenzonitrile and the final product. Changes in the position and intensity of this band can provide information about the coordination of the nitrile group to the metal center at different stages of the reaction.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify cationic intermediates in the catalytic cycle, providing direct evidence for their existence.
Table 2: Hypothetical Spectroscopic Data for Intermediates in the Synthesis of this compound
| Intermediate | Technique | Key Spectroscopic Feature |
| Pd(0)L₂ | ³¹P NMR | Signal corresponding to the free ligand and the Pd(0) complex. |
| Oxidative Addition Complex(2-cyanophenyl)Pd(II)(Br)L₂ | ³¹P NMR | Downfield shift of the phosphorus signal upon coordination to Pd(II). |
| ¹H NMR | Appearance of signals for the coordinated 2-cyanophenyl group. | |
| Transmetalation Intermediate[(2-cyanophenyl)Pd(II)(3-methoxyphenyl)L₂] | ESI-MS | Observation of the molecular ion corresponding to this species. |
| ¹³C NMR | Appearance of signals for both aryl groups attached to palladium. |
The combination of kinetic and spectroscopic studies provides a powerful approach to unraveling the intricate details of the reaction mechanism for the formation of this compound. While direct and detailed experimental data for this specific compound remains an area for further investigation, the principles derived from extensive studies of the Suzuki-Miyaura reaction provide a solid framework for understanding its reactivity. This knowledge is instrumental in the rational design of more efficient and selective catalytic systems for the synthesis of this and other valuable biaryl compounds.
High Resolution Structural Characterization and Spectroscopic Analysis of 2 3 Methoxyphenyl Benzonitrile
Solid-State Structural Elucidation
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry
No published studies detailing the single-crystal X-ray diffraction of 2-(3-Methoxyphenyl)benzonitrile were found. This type of analysis is fundamental for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystalline state. Without a crystallographic information file (CIF) or equivalent data, a definitive description of the molecule's solid-state geometry cannot be provided.
Advanced Crystallographic Techniques (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of SCXRD data. As no such data has been located for this compound, a Hirshfeld surface analysis and the corresponding discussion of intermolecular forces like hydrogen bonds, π-π stacking, and van der Waals forces are not possible. While studies on related benzonitrile (B105546) derivatives utilize this technique, applying their findings to the title compound would be speculative and scientifically unsound.
Solution and Solid-State Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)
A comprehensive set of NMR data, including ¹H, ¹³C, and 2D correlation spectra (such as COSY, HSQC, or HMBC), is essential for unambiguously confirming the chemical structure of an organic molecule in solution. Searches for dedicated NMR studies or characterization data within synthesis papers for this compound did not yield specific chemical shifts or coupling constants. While data for isomers like 3-methoxybenzonitrile (B145857) and related compounds such as 2-(3-Methoxyphenyl)tetrahydrofuran are available, these are not directly transferable.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy, and Normal Mode Analysis)
Vibrational spectroscopy, including FTIR and Raman techniques, provides a unique "fingerprint" based on the vibrational modes of a molecule's functional groups. No experimental FTIR or Raman spectra for this compound have been found in the literature. Consequently, a table of characteristic vibrational frequencies and their assignments, which would typically be supported by normal mode analysis from computational studies, cannot be compiled.
Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)
UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. Information regarding the absorption maxima (λmax), molar absorptivity (ε), and fluorescence properties of this compound is not present in the available literature. Such data would provide insights into the compound's chromophores and potential for luminescence.
Based on the comprehensive search conducted, there is no specific information available in the provided search results regarding the chemical compound “this compound” for the requested applications in advanced materials science and catalysis. The search results pertain to other, structurally different, methoxyphenyl benzonitrile derivatives.
Therefore, it is not possible to generate the article with the strict constraints of focusing solely on “this compound” and adhering to the provided outline. The scientific literature readily accessible through these searches does not appear to contain the specific research findings required to populate the sections on its use as a building block in complex organic synthesis, its integration into optoelectronic materials, or its role in coordination chemistry and ligand design.
Q & A
Q. Table 1: Representative Synthetic Approaches
| Method | Key Steps | Characterization Tools | Reference |
|---|---|---|---|
| Bromination/Wittig | o-Cyanotoluene → Styryl Intermediate | H NMR, IR, HRMS | |
| Condensation Reactions | Aldehyde-thiazolidinone coupling | X-ray crystallography, UV-Vis |
How can researchers address competing reaction pathways or isomer formation during synthesis of derivatives?
Advanced
Isomerization (e.g., trans vs. cis styryl derivatives) can occur during Wittig reactions, as seen in the 40:60 trans/cis ratio of 2-(4-methylstyryl)benzonitrile . Mitigation strategies include:
- Chromatographic Separation : Use HPLC or column chromatography to isolate isomers.
- Reaction Optimization : Adjust solvent polarity or temperature to favor kinetic vs. thermodynamic products.
- Computational Pre-screening : Predict isomer stability using DFT calculations to guide synthetic design .
What computational methods complement experimental data in understanding this compound's reactivity?
Q. Advanced
- Fukui Function Analysis : Identifies nucleophilic/electrophilic sites for predicting regioselectivity in reactions (e.g., methoxy group directing substituents) .
- Molecular Docking : Evaluates binding interactions with biological targets (e.g., estrogen receptors for analogs) .
- ELF/LOL Analysis : Maps electron localization to rationalize intramolecular interactions (e.g., nitrile-methoxy electronic effects) .
Q. Table 2: Key Computational Findings
| Parameter | Insight | Reference |
|---|---|---|
| Fukui Indices | Nitrile carbon is electrophilic | |
| Docking Scores | Analog binding affinity to enzymes |
What safety considerations are paramount when handling this compound in laboratories?
Q. Basic
- Fire Hazards : Combustion releases toxic gases (HCN, NO). Use CO or alcohol-resistant foam for extinguishing .
- Exposure Control : Wear impervious suits and respirators; avoid inhalation/contact .
- Waste Management : Neutralize nitrile-containing waste with alkaline solutions to prevent HCN generation.
How do structural modifications influence bioactivity in analogs?
Advanced
Substituent variations at the methoxy or nitrile groups significantly alter bioactivity:
Q. Table 3: Bioactivity of Key Analogs
| Analog Structure | Bioactivity (IC) | Reference |
|---|---|---|
| 4-(3-Methoxyphenyl)-thiazolyl | 0.228 mmol (HIV inhibition) | |
| Letrozole analog (3-MeO) | 74% yield, cytotoxic |
How to resolve discrepancies between theoretical and experimental electronic properties?
Q. Advanced
- Charge Density Analysis : Compare experimental X-ray charge densities with DFT-calculated values to identify delocalization errors .
- UV-Vis Validation : Overlap computed excitation energies with experimental spectra to refine computational parameters (e.g., solvent effects) .
- Dynamic NMR Studies : Resolve conflicting H NMR assignments by analyzing temperature-dependent chemical shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
